

Introduction: The Architectural Versatility of a Functional Monomer

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Compound of Interest

Compound Name: *2-Hydroxy-1-methylethyl methacrylate*

Cat. No.: *B1604938*

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2-Hydroxy-1-methylethyl methacrylate, more commonly known in scientific literature as 2-hydroxypropyl methacrylate (HPMA), is a cornerstone functional monomer in the field of polymer chemistry and materials science.[1] It is a methacrylate monomer derived from methacrylic acid, distinguished by a dual-functionality architecture: a polymerizable methacrylate group and a reactive secondary hydroxyl group.[1][2][3] This unique structure allows it to act as a versatile building block for a vast array of polymers with tailored properties. The methacrylate moiety facilitates its participation in free-radical polymerization, while the pendant hydroxyl group provides a site for subsequent chemical modification, enhances hydrophilicity, and improves compatibility with various substrates.[1]

Primarily utilized in the synthesis of polymers and copolymers, HPMA has become indispensable in high-performance applications, particularly within the biomedical and pharmaceutical sectors.[1][4] Its polymer, poly(2-hydroxypropyl methacrylate) or pHPMA, is renowned for its excellent biocompatibility, low immunogenicity, and hydrophilicity, making it an ideal candidate for drug delivery systems, tissue engineering scaffolds, hydrogels, and coatings for medical devices.[1][4][5] This guide provides a comprehensive technical overview of HPMA, from its fundamental chemical properties to its synthesis, polymerization, and critical applications in advanced research and development.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental properties of HPMA is critical for its effective handling, storage, and application in polymer synthesis. The monomer is typically a colorless, viscous liquid with a mild odor.[1] Its good solubility in water and many organic solvents enhances its utility in diverse reaction conditions.[1]

Chemical Structure of HPMA

The structure features a secondary alcohol, which is the predominant isomer resulting from common industrial synthesis methods.[6]

Caption: Chemical Structure of **2-Hydroxy-1-methylethyl methacrylate**.

Quantitative Data Summary

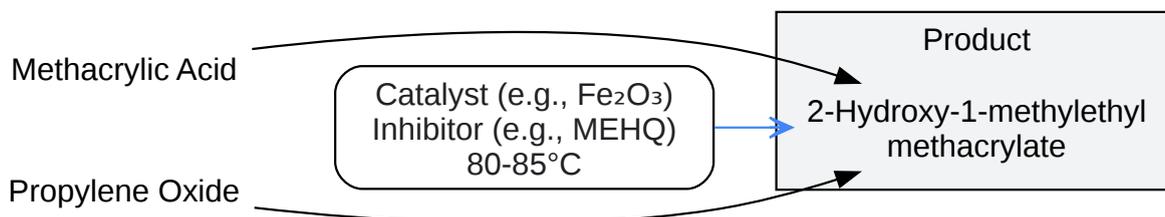
| Property | Value | Reference(s) |
|-------------------|--|--------------|
| CAS Number | 27813-02-1 (mixture of isomers), 923-26-2 (primary isomer) | [6] |
| Molecular Formula | C ₇ H ₁₂ O ₃ | [7][8] |
| Molecular Weight | 144.17 g/mol | [7][8] |
| Appearance | Colorless, viscous liquid | [1] |
| Density | ~1.027 - 1.06 g/cm ³ | [1][7][8][9] |
| Boiling Point | ~210 - 218.8 °C at 760 mmHg | [1][7][8][9] |
| Melting Point | -89 °C | [7] |
| Flash Point | 86.9 °C | [7] |
| Solubility | Good solubility in water and many organic solvents | [1] |

Section 2: Synthesis of 2-Hydroxy-1-methylethyl methacrylate

The industrial production of HPMA is typically achieved through one of two primary routes: the ring-opening reaction of propylene oxide with methacrylic acid or the direct esterification of 1,2-propanediol with methacrylic acid.[6] The former is often preferred for its efficiency and selectivity.

Causality in Synthesis: The choice of synthetic route and reaction conditions is dictated by the need for high purity and the prevention of premature polymerization. The reaction is exothermic and requires careful temperature control. A polymerization inhibitor, such as p-hydroxyanisole (MEHQ), is essential. Unlike inhibitors such as hydroquinone, MEHQ can often remain in the final product without needing removal, as it does not interfere with many subsequent polymerization applications while ensuring stability during storage.[10] The catalyst, often a Lewis acid like iron trioxide, facilitates the nucleophilic attack of the carboxylic acid on the epoxide ring.[10]

Illustrative Synthesis Pathway



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Caption: Synthesis of HPMA from methacrylic acid and propylene oxide.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol describes a laboratory-scale synthesis adapted from established industrial methods.[10]

- **Reactor Setup:** Equip a 1000 mL four-neck round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a constant pressure dropping funnel. Place the flask in a temperature-controlled water bath.

- **Initial Charge:** Charge the flask with methacrylic acid, iron (III) oxide (catalyst), and p-hydroxyanisole (MEHQ, polymerization inhibitor). A typical molar ratio is 1:0.023 (methacrylic acid to iron trioxide).[10]
- **Heating:** Begin stirring and heat the mixture in the water bath to 80-85 °C.[10]
- **Epoxide Addition:** Once the temperature is stable, begin the dropwise addition of propylene oxide from the dropping funnel over a period of 1-2 hours. Maintain vigorous stirring and ensure the reaction temperature does not exceed 85 °C. The molar ratio of methacrylic acid to propylene oxide should be approximately 1:1.1.[10]
- **Reaction Completion:** After the addition is complete, continue to stir the reaction mixture at 80-85 °C for an additional 1-1.5 hours to ensure full conversion.[10]
- **Purification:** Transfer the crude product to a distillation apparatus. Add a small amount of fresh p-hydroxyanisole to prevent polymerization during heating.
- **Vacuum Distillation:** Perform distillation under reduced pressure. Collect the fraction boiling at 73-79 °C under 4-6 mmHg to obtain the purified 2-hydroxypropyl methacrylate product.
[10]

Section 3: Polymerization and pHPMA Properties

The dual chemical nature of HPMA is the foundation of its utility. The methacrylate group readily undergoes free-radical polymerization, allowing for the creation of high-molecular-weight polymers, while the hydroxyl group offers a site for further functionalization or for imparting hydrophilicity to the final material.[1]

Polymerization Methodologies

While conventional free-radical polymerization is common, advanced applications in drug delivery and biomaterials necessitate precise control over the polymer's molecular weight, architecture, and dispersity. This is achieved through controlled/living radical polymerization (CRP) techniques.

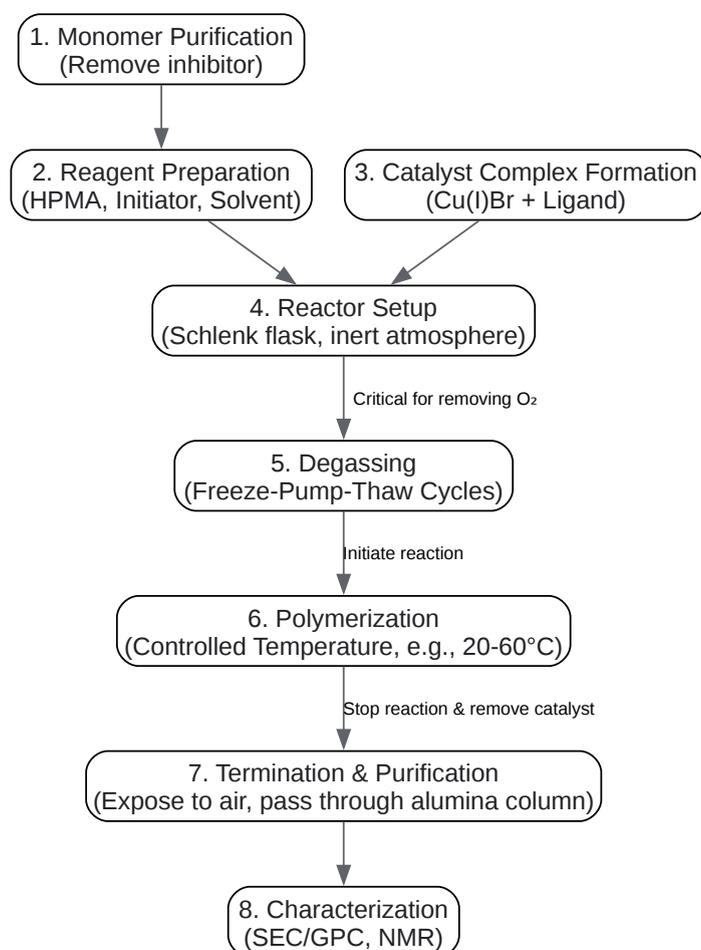
- **Atom Transfer Radical Polymerization (ATRP):** ATRP is a robust CRP method for synthesizing well-defined polymers from monomers like HPMA. It employs a transition metal

complex (e.g., copper bromide) and a ligand to establish a dynamic equilibrium between active propagating radicals and dormant species.[11][12] This reversible deactivation process allows polymer chains to grow simultaneously and in a controlled manner, resulting in polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, $M_w/M_n \approx 1.1-1.3$).[11][12]

- Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that uses a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. It offers excellent control over the polymerization of functional monomers like HPMA and its analogs, yielding well-defined polymers under mild conditions. [13]

Causality in Controlled Polymerization: The success of CRP techniques like ATRP hinges on meticulous experimental control. The reaction must be performed under an inert atmosphere (e.g., via freeze-pump-thaw cycles or argon bubbling) because oxygen is a radical scavenger that terminates polymerization.[11] The monomer must be purified to remove the storage inhibitor, which would otherwise prevent the initiation of polymerization.[11] The choice of initiator, catalyst, and ligand is critical for controlling the polymerization rate and maintaining the "living" character of the polymer chains.[11]

Illustrative Polymerization Workflow (ATRP)



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Caption: General workflow for the ATRP of HPMA.

Experimental Protocol: ATRP of a Hydroxy-Functional Methacrylate

This protocol is a representative example for the controlled polymerization of a monomer like HPMA or its close analog, 2-hydroxyethyl methacrylate (HEMA).[11][12]

- Monomer Purification: Purify the HPMA monomer by passing it through a column of basic alumina to remove the inhibitor.[11]
- Reagent Preparation: In a Schlenk flask under an argon atmosphere, combine the purified HPMA monomer, an initiator (e.g., ethyl α -bromoisobutyrate), and a solvent (e.g., methanol or a methanol/water mixture).[12]

- **Catalyst/Ligand Addition:** In a separate flask, prepare the catalyst complex by mixing the copper(I) source (e.g., CuBr) and the ligand (e.g., PMDETA or HMTETA).
- **Degassing:** Subject the monomer/initiator solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[11]
- **Initiation:** After degassing, introduce the catalyst/ligand complex to the reaction flask under a positive pressure of argon.
- **Polymerization:** Place the flask in a thermostated bath set to the desired reaction temperature (e.g., 20°C for HEMA in methanol/water).[12] Monitor the reaction progress by taking samples periodically for analysis (e.g., NMR for conversion, SEC/GPC for molecular weight).
- **Termination and Purification:** Once the desired conversion is reached, terminate the polymerization by exposing the mixture to air. Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.[11]
- **Isolation:** Precipitate the polymer in a non-solvent (e.g., cold hexane), filter, and dry under vacuum to obtain the pure pHPMA.

Section 4: Applications in Research and Drug Development

The polymer derived from HPMA, pHPMA, is a hydrophilic and highly biocompatible material, making it a leading candidate for a multitude of biomedical applications.[4]

- **Drug Delivery Systems:** pHPMA copolymers are extensively used as water-soluble carriers for anticancer drugs.[14][15] When conjugated to a drug, the polymer increases the drug's solubility and stability, prolongs its circulation time, and reduces its toxicity.[5][14] These polymer-drug conjugates preferentially accumulate in solid tumors through the Enhanced Permeability and Retention (EPR) effect, leading to targeted therapy.[14]
- **Hydrogels for Controlled Release:** pHPMA can be cross-linked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[1][16][17]

[18] These hydrogels serve as excellent matrices for the controlled and sustained release of encapsulated therapeutics.[1][4][15] By incorporating other monomers, these hydrogels can be made responsive to environmental stimuli such as pH or temperature, allowing for "smart" drug delivery.[1][19]

- **Tissue Engineering:** The biocompatibility and porous nature of pHPMA-based scaffolds make them suitable for tissue engineering applications, where they can support cell attachment, growth, and proliferation to aid in tissue regeneration.[4][19]
- **Biomaterial Coatings and Medical Devices:** pHPMA is used to create hydrophilic and bioinert coatings for medical devices, which helps to reduce protein adsorption and improve biocompatibility.[4] It is also a key component in the production of soft contact lenses and dental materials due to its excellent biocompatibility and water retention properties.[1][4]

Section 5: Safety, Handling, and Toxicology

While pHPMA is known for its biocompatibility, the HPMA monomer requires careful handling due to its potential hazards.

Toxicological Profile

HPMA monomer generally exhibits low acute toxicity via oral and dermal routes.[6] The oral LD50 in rats is greater than 2000 mg/kg, and the dermal LD50 in rabbits is greater than 5000 mg/kg.[6] However, the primary concerns are irritation and sensitization.

- **Irritation:** The monomer is an irritant to the skin and eyes.[20][21][22] Contact can cause redness, itching, and pain.[20] Vapors may also cause respiratory irritation.[6][20]
- **Sensitization:** HPMA is a known skin sensitizer, meaning repeated or prolonged contact may lead to an allergic skin reaction (allergic contact dermatitis).[6][20][21][22] It is important to note that cross-sensitization with other structurally related methacrylates can occur.[6]
- **Genotoxicity:** In general, methacrylates tend to be negative in bacterial reverse mutation assays but can show some positive results in in-vitro clastogenicity assays; however, in-vivo assays are typically negative.[6]

Toxicology Data Summary

| Endpoint | Result | Species | Reference(s) |
|------------------------------|---|-------------------|--------------|
| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw | Rat | [6] |
| Acute Dermal Toxicity (LD50) | > 5000 mg/kg bw | Rabbit | [6] |
| Skin Irritation | Irritating | N/A | [20][22] |
| Eye Irritation | Causes serious eye irritation | N/A | [21][22] |
| Skin Sensitization | May cause sensitization by skin contact | Guinea Pig, Human | [6][20][22] |

Safe Handling and Storage

Proper laboratory practices are essential when working with HPMA monomer.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[21][22][23]
- **Ventilation:** Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[23]
- **Storage:** Store HPMA in a tightly closed container in a cool, dry, and dark place.[21][23] It should be kept away from heat sources, sparks, open flames, and direct sunlight to prevent accidental polymerization.[21] The monomer is supplied with a polymerization inhibitor and should be stored under these stabilized conditions.[23]
- **Incompatible Materials:** Avoid contact with acids, bases, metals, peroxides, and other reducing agents, as they can initiate hazardous polymerization.[21]
- **First Aid:** In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[21][24] For skin contact, wash off with soap and plenty of water; if irritation or a rash develops, seek medical advice.[21]

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